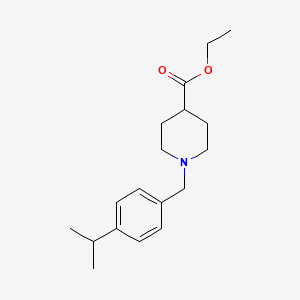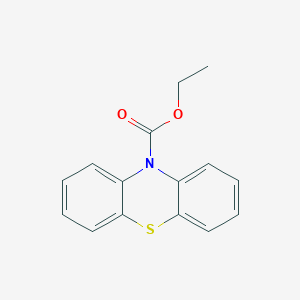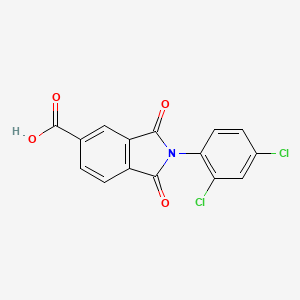![molecular formula C17H18FN3O3 B5627435 7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5627435.png)
7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of complex quinoline derivatives often involves strategic condensation reactions, cyclization, and functionalization steps. For instance, novel quinolines with antibacterial activity were synthesized using a design that targets potent drugs for treating respiratory tract infections, demonstrating the intricate processes involved in crafting such molecules (Odagiri et al., 2013). Another approach described the synthesis of 1-oxa-3,7-diazaspiro compounds through sequential condensation and iodolactonization reactions, highlighting the diverse synthetic routes possible for creating complex molecular frameworks (Ullah et al., 2005).
Molecular Structure Analysis
Molecular structure elucidation is critical for understanding the properties and reactivity of a compound. The determination of molecular structures often employs spectroscopic methods and X-ray crystallography. For instance, studies on boron-dipyrromethene derivatives substituted with 8-hydroxyquinoline revealed insights into their molecular configurations, showing how structural nuances influence photophysical properties (Chen et al., 2011).
Chemical Reactions and Properties
The reactivity and interaction of quinoline derivatives with other molecules are pivotal for their application in various fields. Research on the cyclization of hydroxylamino-substituted quinoline, for instance, showcases the innovative methods for constructing fluorinated quinolones, which are significant in medicinal chemistry (Mochulskaya et al., 2002).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, are crucial for its practical application. The study of excited-state processes in 8-hydroxyquinoline provided insights into solvation effects and photoinduced tautomerization, highlighting the significance of physical properties in determining a compound's behavior under different conditions (Bardez et al., 1997).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, define the applications of a compound. For example, studies on the antibacterial activity of substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlight how chemical modifications influence biological activity, underlining the relationship between chemical structure and function (Miyamoto et al., 1990).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[(8-fluoro-4-oxo-1H-quinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-20-9-17(24-16(20)23)5-6-21(10-17)8-11-7-14(22)12-3-2-4-13(18)15(12)19-11/h2-4,7H,5-6,8-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHKFHNCRGQJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)CC3=CC(=O)C4=C(N3)C(=CC=C4)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(8-Fluoro-4-hydroxyquinolin-2-YL)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5627371.png)
![N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5627372.png)

![2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B5627381.png)
![2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5627388.png)



![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627417.png)
![1-{[(2-chlorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5627430.png)

![(3R*,4S*)-4-cyclopropyl-1-[(4-ethoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5627446.png)
![2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5627447.png)